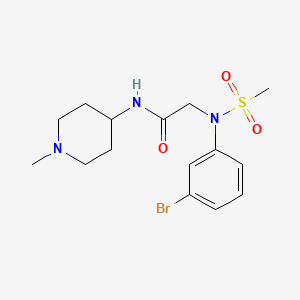![molecular formula C16H31N3O3S B4460965 N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4460965.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperidinecarboxamide compounds and has been found to exhibit a range of pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide acts as a selective agonist of the sigma-1 receptor, a protein that is involved in a range of physiological processes, including neurotransmission, ion channel regulation, and cell survival. The sigma-1 receptor has been implicated in several neuropsychiatric disorders, and it has been suggested that the modulation of this receptor may have therapeutic potential.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has been found to exhibit a range of biochemical and physiological effects. In animal models, N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to increase dopamine and serotonin levels in specific brain regions, which may contribute to its antidepressant and anxiolytic effects. N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been found to modulate the activity of ion channels, including the NMDA receptor, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to using N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in lab experiments. For example, the exact mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of neuropsychiatric disorders, including depression, anxiety, and addiction. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide and to identify potential targets for its therapeutic effects. Finally, the development of new synthetic methods for N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide may also be of interest, as this could lead to the development of new analogs with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction, depression, and anxiety disorders. Several studies have reported that N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide exhibits antidepressant and anxiolytic effects in animal models. N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been found to reduce drug-seeking behavior and to prevent relapse in animal models of addiction. Additionally, N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3S/c1-14-6-11-18(12-7-14)9-4-8-17-16(20)15-5-3-10-19(13-15)23(2,21)22/h14-15H,3-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBJPKQVHPSILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-2-methoxy-5-{[(1-methyl-4-piperidinyl)amino]sulfonyl}benzamide](/img/structure/B4460891.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4460899.png)
![N-4-pyridinyl-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B4460904.png)
![3-cyclopropyl-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460910.png)
![N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4460911.png)
![N-(2-chloro-4-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460918.png)
![3-(4-chlorophenyl)-2-ethyl-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460923.png)

![2-(methylthio)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460934.png)
![N-(4-chlorophenyl)-4-[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460953.png)
![N-(4-ethoxyphenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460957.png)
![7-(3,4-difluorophenyl)-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460975.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methoxyphenyl}-2-methoxyisonicotinamide](/img/structure/B4460977.png)